molecular formula C11H11N3 B1374019 (5-Phenylpyrimidin-2-yl)methanamine CAS No. 944903-70-2

(5-Phenylpyrimidin-2-yl)methanamine

Cat. No.: B1374019
CAS No.: 944903-70-2
M. Wt: 185.22 g/mol
InChI Key: LUXPSIILQXKKGX-UHFFFAOYSA-N
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Description

(5-Phenylpyrimidin-2-yl)methanamine is a chemical compound belonging to the class of pyrimidine derivatives. It is characterized by a pyrimidine ring substituted with a phenyl group at the 5-position and a methanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyrimidin-2-yl)methanamine typically involves the reduction of 5-phenylpyrimidine-2-carbonitrile. One common method includes the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in methanol at room temperature .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial-scale production are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: (5-Phenylpyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions typically involve the conversion of nitrile groups to amines.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C is commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various phenyl-substituted derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Phenylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit certain enzymes and receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    (5-Phenylpyrimidin-2-yl)methanamine dihydrochloride: A salt form with similar properties but different solubility and stability characteristics.

    2-Aminopyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents, leading to varied biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and methanamine groups contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

(5-phenylpyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXPSIILQXKKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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